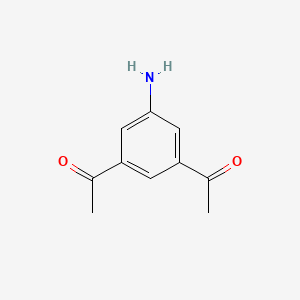

3,5-Diacetylaniline

Description

3,5-Diacetylaniline is an aromatic amine derivative characterized by an aniline backbone substituted with two acetyl groups (-COCH₃) at the 3 and 5 positions of the benzene ring. Acetyl groups typically enhance electron-withdrawing effects, which may influence reactivity in electrophilic substitution reactions compared to unsubstituted aniline derivatives .

Properties

IUPAC Name |

1-(3-acetyl-5-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVYQFMQZZYSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007615 | |

| Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87533-49-1, 87933-49-1 | |

| Record name | Ethanone, 1,1'-(5-amino-1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cni H1894 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diacetylaniline can be synthesized through several methods. One common approach involves the acetylation of 3,5-diaminoaniline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 3,5-Diacetylaniline as the primary product.

Industrial Production Methods

In an industrial setting, the production of 3,5-Diacetylaniline may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Dyes

3,5-Diacetylaniline is predominantly used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are extensively applied in textiles, food, and cosmetics. The compound undergoes diazotization followed by coupling reactions to yield various azo compounds.

Table 1: Common Azo Dyes Derived from 3,5-Diacetylaniline

| Dye Name | Chemical Structure | Application Area |

|---|---|---|

| Direct Red 28 | Direct Red 28 | Textiles |

| Acid Yellow 23 | Acid Yellow 23 | Food coloring |

| Basic Blue 7 | Basic Blue 7 | Cosmetic products |

Pharmaceutical Applications

In pharmaceuticals, 3,5-diacetylaniline serves as a precursor for synthesizing various therapeutic agents. Its derivatives have shown potential in developing anti-cancer drugs and other medicinal compounds.

Case Study: Anticancer Properties

Research has indicated that derivatives of 3,5-diacetylaniline exhibit cytotoxic effects against certain cancer cell lines. For instance, studies conducted on human bladder cancer cells demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.

Toxicological Studies

The safety profile of 3,5-diacetylaniline has been a subject of investigation due to its potential genotoxicity. Studies have indicated that while some derivatives may show mutagenic effects under specific conditions, the parent compound itself exhibits lower toxicity levels.

Table 2: Toxicological Profile of 3,5-Diacetylaniline

| Study Type | Findings |

|---|---|

| In Vitro Mutagenicity | Weak mutagenic activity observed |

| In Vivo Toxicity | No significant adverse effects noted |

| Carcinogenicity | Insufficient data to classify as carcinogenic |

Environmental Impact

The environmental implications of using 3,5-diacetylaniline are being assessed due to its widespread application in industrial processes. Regulatory bodies emphasize the need for comprehensive studies to evaluate its persistence and bioaccumulation potential in aquatic ecosystems.

Mechanism of Action

The mechanism by which 3,5-Diacetylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

The following compounds share substitution patterns at the 3 and 5 positions of the benzene ring, though their functional groups and properties vary significantly:

Table 1: Key Properties of 3,5-Diacetylaniline and Comparable Compounds

*Estimated based on molecular structure.

Key Observations:

Functional Group Impact: 3,5-Diacetylaniline: Acetyl groups are electron-withdrawing, reducing the nucleophilicity of the aromatic ring compared to 3,5-Dimethylaniline. This may hinder electrophilic substitution reactions but enhance stability in acidic conditions. 3,5-Dimethylaniline: Methyl groups (electron-donating) enhance ring electron density, making it more reactive toward electrophiles compared to acetylated analogs .

Physicochemical Properties: Density: 3,5-Dimethylaniline has a measured density of 0.972 g/mL, typical for alkyl-substituted anilines. Acetylated derivatives like 3,5-Diacetylaniline likely exhibit higher densities due to increased molecular weight and polarity. Solubility: Methyl and methoxy groups generally improve solubility in non-polar solvents, while acetyl and chloro groups may reduce solubility in aqueous media.

Thermal and Chemical Stability :

Similarity Scores and Structural Analogues

lists compounds with high structural similarity to 3,5-Diacetylaniline based on Tanimoto coefficients (a measure of molecular similarity):

- CAS 113206-03-4 : Similarity score 0.89 (exact structure unspecified).

- CAS 6480-66-6 : Similarity score 0.88 (likely a halogenated or alkoxy-substituted aniline).

These scores suggest shared backbone features but divergent substituents, which could lead to variations in reactivity and application.

Biological Activity

3,5-Diacetylaniline (C10H11N) is an aromatic compound with significant biological activity, particularly in the context of its potential mutagenic and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for human health.

Chemical Structure and Properties

3,5-Diacetylaniline is characterized by two acetyl groups attached to the aniline structure. Its molecular formula is C10H11N, and it has a molecular weight of 161.20 g/mol. The compound is a derivative of aniline, which is known for its various industrial applications and biological interactions.

Mutagenicity and Genotoxicity

Research indicates that 3,5-diacetylaniline exhibits mutagenic properties under certain conditions. A study involving Salmonella typhimurium demonstrated weak mutagenic activity in the presence of metabolic activation, suggesting that the compound could potentially lead to DNA damage through metabolic conversion . Conversely, other studies found no significant mutagenic effects in various strains of Salmonella without metabolic activation .

Table 1: Summary of Mutagenicity Studies on 3,5-Diacetylaniline

| Study Reference | Organism | Metabolic Activation | Result |

|---|---|---|---|

| Nohmi et al. (1980) | Salmonella typhimurium | No | Negative |

| Zeiger et al. (1988) | Salmonella typhimurium | Yes | Weakly Positive |

| Seiler et al. (1974) | Mice (in vivo) | N/A | No Effect on DNA Synthesis |

Cytotoxicity and Reactive Oxygen Species (ROS) Generation

The compound has been implicated in the generation of reactive oxygen species (ROS), which are known to play a critical role in cellular toxicity and apoptosis. Studies have shown that exposure to 3,5-diacetylaniline leads to increased levels of hydrogen peroxide () and hydroxyl radicals (), contributing to oxidative stress within cells . This oxidative stress is linked to DNA strand breaks and other forms of cellular damage.

Case Study: ROS Induction in Cell Lines

In experiments conducted on Chinese hamster ovary (CHO) cells, treatment with 3,5-diacetylaniline resulted in a dose-dependent increase in ROS production. The study utilized fluorescence microscopy to confirm that ROS were primarily generated within the nuclear compartment of the cells . The findings highlight the compound's potential as a cytotoxic agent through its ability to induce oxidative stress.

The mutagenic effects of 3,5-diacetylaniline are thought to be mediated through redox cycling processes involving its metabolites. When metabolized, it can form reactive intermediates that bind covalently to DNA or generate ROS, leading to mutations . The predominant mechanism appears to be through ROS generation rather than direct DNA adduct formation.

Implications for Human Health

Given its mutagenic potential and ability to induce oxidative stress, exposure to 3,5-diacetylaniline raises concerns regarding its safety in occupational and environmental contexts. Epidemiological studies have linked exposure to similar compounds with increased risks for various cancers, particularly bladder cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.